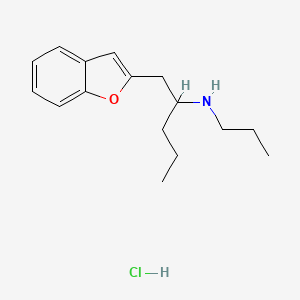
Benzofuranylpropylaminopentane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuranylpropylaminopentane hydrochloride is an experimental drug related to selegiline, known for its role as a monoaminergic activity enhancer. This compound is structurally related to phenylpropylaminopentane and is a substituted benzofuran derivative. It has been studied for its potential clinical applications in treating neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzofuranylpropylaminopentane hydrochloride involves several steps, starting with the preparation of the benzofuran ring. This is typically achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods: it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure high yield and purity, along with the use of industrial reactors and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Benzofuranylpropylaminopentane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the benzofuran ring or the side chain, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the side chain, such as converting nitro groups to amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives and modified side chains, which can be further explored for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying monoaminergic activity enhancers and their synthetic analogs.
Biology: The compound is used to investigate the mechanisms of neurotransmitter release and the modulation of synaptic activity.
Medicine: Research has focused on its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression.
Wirkmechanismus
Benzofuranylpropylaminopentane hydrochloride acts as a monoaminergic activity enhancer. It stimulates the impulse propagation-mediated release of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. Unlike traditional psychostimulants, which cause a flood of neurotransmitter release, this compound increases the amount of neurotransmitter released in response to neuronal stimulation. This controlled release pattern is believed to contribute to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Phenylpropylaminopentane: Structurally related and also acts as a catecholaminergic activity enhancer.
Selegiline: A monoamine oxidase inhibitor with neuroprotective effects.
Cyclazodone: Another stimulant with a different mechanism of action but similar therapeutic potential.
Uniqueness: Benzofuranylpropylaminopentane hydrochloride is unique due to its dual action as a catecholaminergic and serotonergic activity enhancer. This dual action distinguishes it from other compounds that typically target only one type of neurotransmitter system. Additionally, its ability to enhance neurotransmitter release in a controlled manner sets it apart from traditional psychostimulants .
Eigenschaften
IUPAC Name |
1-(1-benzofuran-2-yl)-N-propylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15;/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKNDWKXWAVGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
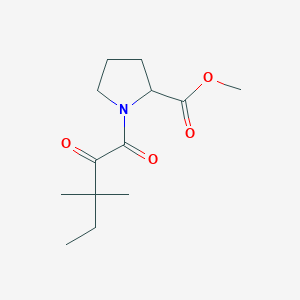
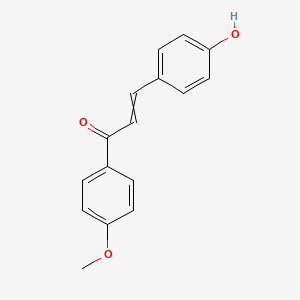
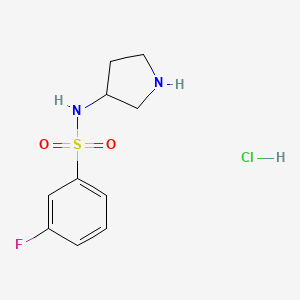
![2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12509717.png)
![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)
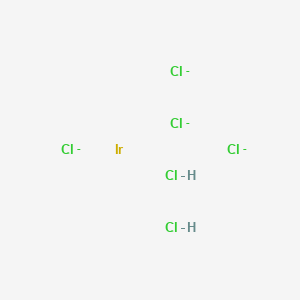
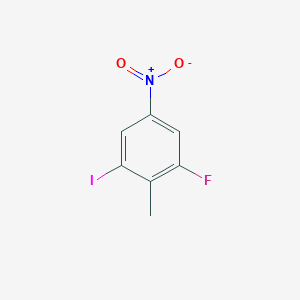
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)
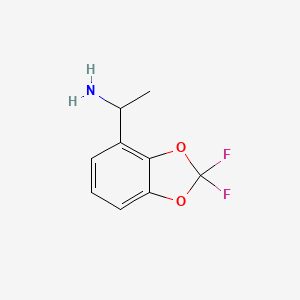
![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
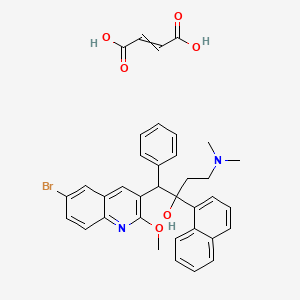
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
